molecular formula C10H13NO B1606515 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide CAS No. 41043-09-8

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide

Katalognummer B1606515
CAS-Nummer: 41043-09-8
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: JCUFUNCNVIPEBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride was synthesized from (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one and TRIISOPROPYLSILYL TRIFLUOROMETHANESULFONATE .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in the Protein Data Bank . For example, the crystal structure of human FABP4 in complex with a related compound, 2-[(2R)-oxolan-2-yl]-4-phenyl-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride has a predicted boiling point of 398.7±37.0 °C and a predicted density of 0.99±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed [4+2] Cycloaddition

"6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide" has been utilized in copper-catalyzed [4+2] cycloaddition reactions. This process involves the construction of [3.2.2] bicycles, showcasing the compound's utility in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Gritsch et al., 2019).

One-Pot Access to Pyrindines and Tetrahydroquinolines

The compound is instrumental in a novel one-pot synthesis approach for creating dihydropyrindines and tetrahydroquinolines, which are valuable in pharmaceutical chemistry for their biological activities. This method demonstrates the compound's versatility in facilitating efficient and diverse chemical syntheses (Yehia et al., 2002).

Synthesis of Derivatives

Research has also focused on converting "6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine" into various derivatives, such as 9H-cyclohepta[b]pyridin-9-one, through N-oxide intermediates. These derivatives hold significance in developing new chemical entities with potential application in drug discovery and material science (Jones et al., 1973).

Autorecycling Oxidation of Amines and Alcohols

Innovative research has demonstrated the novel synthesis and properties of certain derivatives that exhibit autorecycling oxidation of amines and alcohols. This property is crucial for developing new oxidation processes in synthetic chemistry, potentially leading to more efficient and environmentally friendly chemical manufacturing processes (Mitsumoto & Nitta, 2004).

High-Pressure Assisted Synthetic Approach for Anticancer Agents

The compound has been applied in a high-pressure assisted synthetic method to produce novel derivatives assessed as anticancer agents. This highlights its role in the development of new therapeutic agents, underscoring the compound's importance in medicinal chemistry and pharmacology (Behbehani et al., 2020).

Eigenschaften

IUPAC Name

1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFUNCNVIPEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343428
Record name 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide

CAS RN

41043-09-8
Record name 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-cycloheptenopyridine (42.94 g, 0.292 mol) in glacial acetic acid (160 mL) at room temperature was added 30% H2O2 (30 mL) and the resultant solution was heated to 70° C. After 6 hours, the reaction mixture was cooled to room temperature, additional H2O2 (30 mL) was added, and the solution was heated at 70° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in CHCl3 (200 mL) and treated with solid Na2CO3 (100 g). After 1 hour, the supernatant was decanted and the residue was washed with warm CHCl3 (3×200 mL). The combined supernatants were filtered and concentrated to provide 60 g of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine 1-oxide as a yellow oil. 1H NMR (CDCl3) δ 1.63-1.73 (m, 4H), 1.82-1.91 (m, 2H), 2.77-2.83 (m, 2H), 3.36-3.42 (m, 2H), 6.94-7.05 (m, 2H), 8.17,(d, 1H, J=6.1 Hz).
Quantity
42.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.